Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate

Antiproliferative activity HeLa cell line Structure-activity relationship

Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate (CAS 2098079-11-7) is a 4,6-disubstituted pyrimidine building block bearing an ethyl ester at C4 and an isobutyl (2-methylpropyl) group at C6. With a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g·mol⁻¹, the compound presents a calculated logP of approximately 1.85 and a topological polar surface area (TPSA) of 52.08 Ų, placing it within favorable drug-like physicochemical space for library design and fragment-based screening.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 2098079-11-7
Cat. No. B1491561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(2-methylpropyl)pyrimidine-4-carboxylate
CAS2098079-11-7
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=NC(=C1)CC(C)C
InChIInChI=1S/C11H16N2O2/c1-4-15-11(14)10-6-9(5-8(2)3)12-7-13-10/h6-8H,4-5H2,1-3H3
InChIKeyCKFNTRMKDHHXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate (CAS 2098079-11-7): Procurement-Relevant Structural & Physicochemical Baseline


Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate (CAS 2098079-11-7) is a 4,6-disubstituted pyrimidine building block bearing an ethyl ester at C4 and an isobutyl (2-methylpropyl) group at C6 . With a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g·mol⁻¹, the compound presents a calculated logP of approximately 1.85 and a topological polar surface area (TPSA) of 52.08 Ų, placing it within favorable drug-like physicochemical space for library design and fragment-based screening . Its unsubstituted C2 position distinguishes it from 2-methyl, 2-hydroxy, and 2-amino analogs and preserves a reactive site for further derivatization.

Why Unqualified Pyrimidine-4-carboxylate Analogs Cannot Substitute for Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate


The biological and physicochemical profile of pyrimidine-4-carboxylate derivatives is exquisitely sensitive to the nature, position, and size of the C6 substituent. Published antiproliferative studies on C-6-isobutyl- versus C-6-propyl-substituted pyrimidines demonstrate that the branched isobutyl group confers activity against HeLa cervical carcinoma cells (IC₅₀ range 0.3–29.7 µM), whereas the linear propyl congeners are inactive under identical assay conditions [1]. This establishes a critical structure–activity cliff: procuring a generic C6-alkyl pyrimidine-4-carboxylate—such as the 6-methyl or 6-propyl analog—without the specific isobutyl substitution pattern cannot reproduce the conformational, lipophilic, and target-engagement properties that make the isobutyl-bearing scaffold the relevant starting point for medicinal chemistry efforts.

Quantitative Differentiation Evidence for Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate Versus Closest Analogs


C6 Substituent Branching Drives Antiproliferative Activity: Isobutyl vs. Propyl Pyrimidine Derivatives

In a head-to-head panel, N-alkylated C-6-isobutyl pyrimidine derivatives exhibited antiproliferative activity against HeLa cervical cancer cells with IC₅₀ values spanning 0.3–29.7 µM, whereas the corresponding C-6-propyl-substituted derivatives were devoid of measurable activity under the same assay conditions [1]. Although the target compound itself lacks N-alkylation and its direct IC₅₀ has not been reported, the class-level inference is unambiguous: the branched isobutyl side chain is an essential pharmacophoric element for antiproliferative engagement in this scaffold series.

Antiproliferative activity HeLa cell line Structure-activity relationship

C2 Unsubstituted Position Preserves Synthetic Versatility Relative to 2-Methyl and 2-Hydroxy Congeners

The target compound bears no substituent at the C2 position of the pyrimidine ring (hydrogen only), whereas close commercial analogs such as ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate and ethyl 2-hydroxy-6-isobutylpyrimidine-4-carboxylate (CAS 959291-07-7) carry methyl or hydroxyl groups, respectively . An unsubstituted C2 position preserves the full electrophilic reactivity of the pyrimidine ring at that site, enabling nucleophilic aromatic substitution, metal-catalyzed cross-coupling, or N-oxidation chemistries that are sterically or electronically precluded in the 2-substituted analogs.

Synthetic chemistry Derivatization Building block

Certified Purity of 98% (HPLC) Provides a Reliable Baseline for Structure–Activity Studies

The target compound is supplied with a certified minimum purity of 98% as determined by HPLC, as specified by Leyan (Cat. No. 2224656) . In contrast, several alternative vendors list the compound at 95% purity . While a 3% purity differential may appear modest, in the context of a building block intended for library synthesis or biological screening, a 98% purity specification reduces the likelihood of confounding assay results arising from impurities that may act as pan-assay interference compounds (PAINS) or exert unintended biological effects.

Quality control Purity specification Reproducibility

Ethyl Ester at C4 Provides a Tractable Handle for Hydrolysis or Transesterification Relative to the Methyl Ester Analog

The target compound bears an ethyl ester at C4, whereas the closest ester analog—methyl 6-(2-methylpropyl)pyrimidine-4-carboxylate—carries a methyl ester [1]. Ethyl esters generally exhibit slower rates of both chemical and enzymatic hydrolysis compared to methyl esters, offering greater stability in aqueous assay media and prolonged shelf-life, while still being quantitatively convertible to the free carboxylic acid under standard saponification conditions (e.g., LiOH in THF/H₂O). This differential stability can be critical for medicinal chemistry teams planning to use the ester as a protected carboxylic acid prodrug precursor or as a synthetic intermediate requiring selective deprotection.

Prodrug design Ester hydrolysis Synthetic intermediate

Highest-Confidence Application Scenarios for Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate Based on Available Evidence


Scaffold for Antiproliferative Lead Optimization Targeting Cervical Cancer

Published class-level evidence demonstrates that C-6-isobutyl-substituted pyrimidine derivatives achieve IC₅₀ values as low as 0.3 µM against HeLa cervical carcinoma cells, while C-6-propyl analogs are inactive [1][2]. The target compound, bearing the critical isobutyl group and a synthetically tractable C2–H position, serves as a rational starting scaffold for further N-alkylation and C2-functionalization campaigns aimed at improving antiproliferative potency and selectivity.

Versatile Building Block for Parallel Library Synthesis

With an unsubstituted C2 position, a purity specification of 98% (HPLC), and a calculated logP of ~1.85, the compound is well-suited as a core building block in parallel medicinal chemistry libraries [1]. Its three points of diversification—C2 (nucleophilic substitution), C4 (ester hydrolysis/amidation), and C6 (the isobutyl group serves as a fixed lipophilic anchor)—enable systematic exploration of chemical space in kinase inhibitor, GPCR modulator, or epigenetic probe programs.

Ester Prodrug or Pro-Moiety Intermediate for Carboxylic Acid Leads

The ethyl ester functionality provides a controlled-release handle: it is sufficiently stable for storage and handling (98% purity, stable under recommended conditions), yet can be quantitatively cleaved to the free 6-isobutylpyrimidine-4-carboxylic acid under mild basic conditions [1]. This makes the compound a practical intermediate for preparing the corresponding carboxylic acid for amide coupling or for direct use as an ester prodrug in cell-based assays.

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